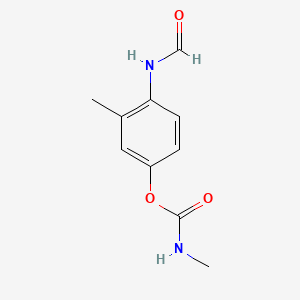
4-Formamido-3-cresyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formamido-3-cresyl methylcarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-3-cresyl methylcarbamate typically involves the reaction of 4-formamido-3-cresol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include catalysts like indium triflate and solvents such as toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Formamido-3-cresyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formyl derivatives, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
4-Formamido-3-cresyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 4-Formamido-3-cresyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The compound’s ability to modulate enzyme activity makes it a valuable tool in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
Aminocarb: A carbamate ester with insecticidal properties.
Mexacarbate: Another carbamate insecticide known for its broad-spectrum activity.
Comparison: 4-Formamido-3-cresyl methylcarbamate stands out due to its unique formamido group, which imparts distinct chemical and biological properties. Unlike aminocarb and mexacarbate, which are primarily used as insecticides, this compound has broader applications in medicinal chemistry and enzyme inhibition .
Propiedades
Número CAS |
10234-35-2 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(4-formamido-3-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7-5-8(15-10(14)11-2)3-4-9(7)12-6-13/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
QZOYGMYHZQHLFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)NC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


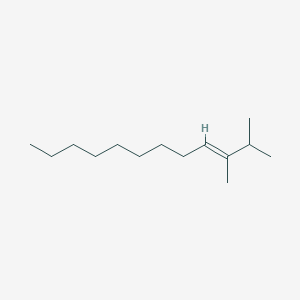
![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)



![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
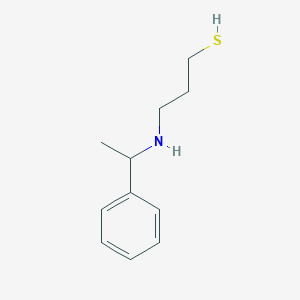
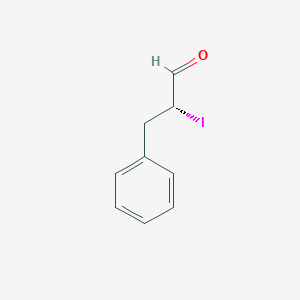

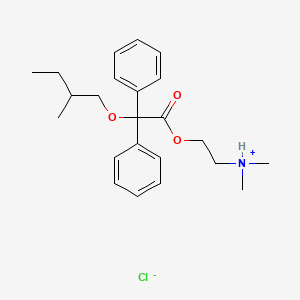
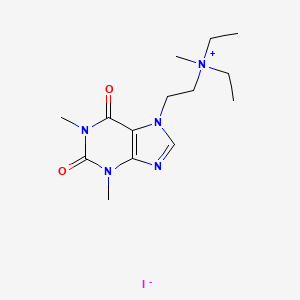

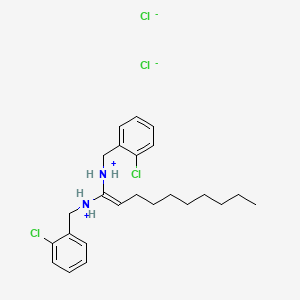
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
